
(Z)-5-(2,5-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(2,5-diméthoxybenzylidène)-3-morpholino-2-thioxothiazolidin-4-one est un composé organique synthétique connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau de thiazolidinone, un cycle de morpholine et un groupe benzylidène avec des substituants méthoxy, qui contribuent à ses propriétés distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (Z)-5-(2,5-diméthoxybenzylidène)-3-morpholino-2-thioxothiazolidin-4-one implique généralement un processus en plusieurs étapes :
Formation du noyau de thiazolidinone : Cette étape implique la réaction d’un thioamide approprié avec une halocétone pour former le cycle de thiazolidinone.
Introduction du groupe benzylidène : Le groupe benzylidène est introduit par une réaction de condensation entre le dérivé de thiazolidinone et le 2,5-diméthoxybenzaldéhyde en milieu basique.
Substitution par la morpholine : La dernière étape implique la substitution d’un halogène sur le cycle de thiazolidinone par la morpholine, généralement par une réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus pour améliorer le rendement et la pureté. Cela comprend l’utilisation de réactifs de haute pureté, des conditions de réaction contrôlées (température, pH, solvant) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation de dérivés quinoniques.
Réduction : Les réactions de réduction peuvent cibler le groupe benzylidène, le transformant en groupe benzyle.
Substitution : Le cycle de morpholine peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent en présence d’une base.
Principaux produits
Oxydation : Dérivés quinoniques.
Réduction : Dérivés benzyle.
Substitution : Divers dérivés de thiazolidinone substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chimie
En chimie, (Z)-5-(2,5-diméthoxybenzylidène)-3-morpholino-2-thioxothiazolidin-4-one est étudié pour son potentiel en tant que bloc de construction dans la synthèse de molécules plus complexes. Sa structure unique permet des modifications chimiques diverses.
Biologie
Biologiquement, ce composé est étudié pour son potentiel en tant qu’inhibiteur enzymatique. Sa capacité à interagir avec des enzymes spécifiques en fait un candidat pour le développement de médicaments.
Médecine
En médecine, la recherche se concentre sur ses applications thérapeutiques potentielles, notamment ses propriétés anti-inflammatoires et anticancéreuses. Des études ont montré que les dérivés de ce composé peuvent inhiber la croissance de certaines cellules cancéreuses.
Industrie
Industriellement, le composé est étudié pour son utilisation dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu’une stabilité ou une réactivité améliorées.
Mécanisme D'action
Le mécanisme par lequel (Z)-5-(2,5-diméthoxybenzylidène)-3-morpholino-2-thioxothiazolidin-4-one exerce ses effets implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le groupe benzylidène peut interagir avec les sites actifs des enzymes, inhibant leur activité. Le cycle de morpholine et le noyau de thiazolidinone contribuent à l’affinité de liaison et à la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
(Z)-5-(2,5-diméthoxybenzylidène)-2-thioxothiazolidin-4-one : Manque le cycle de morpholine, ce qui peut affecter ses propriétés de liaison.
(Z)-5-(2,5-diméthoxybenzylidène)-3-morpholino-2-thioxothiazolidin-4-thione : Contient un atome de soufre supplémentaire, ce qui peut modifier sa réactivité.
Unicité
La présence à la fois du cycle de morpholine et du groupe benzylidène avec des substituants méthoxy rend (Z)-5-(2,5-diméthoxybenzylidène)-3-morpholino-2-thioxothiazolidin-4-one unique. Ces caractéristiques structurelles contribuent à ses propriétés chimiques et biologiques distinctes, le différenciant des composés similaires.
Ce bref aperçu fournit une compréhension complète de (Z)-5-(2,5-diméthoxybenzylidène)-3-morpholino-2-thioxothiazolidin-4-one, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires
Propriétés
Formule moléculaire |
C16H18N2O4S2 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H18N2O4S2/c1-20-12-3-4-13(21-2)11(9-12)10-14-15(19)18(16(23)24-14)17-5-7-22-8-6-17/h3-4,9-10H,5-8H2,1-2H3/b14-10- |
Clé InChI |
CSTCFICNXPPMQI-UVTDQMKNSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


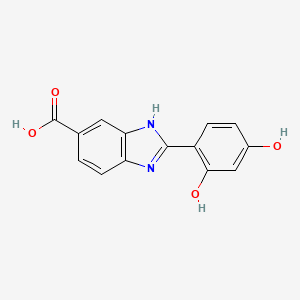
![3-Oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B12123940.png)
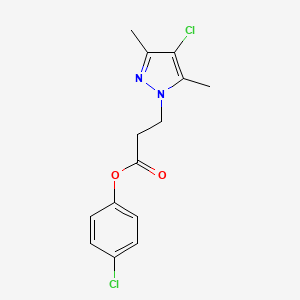
![7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123946.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123950.png)
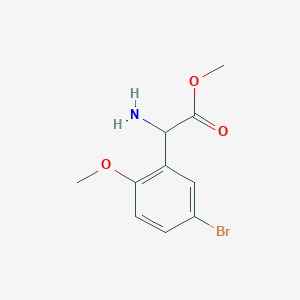
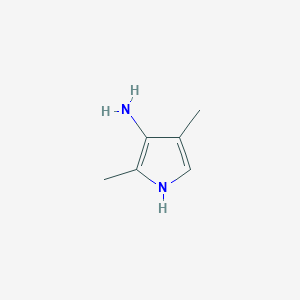
![Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12123967.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B12123974.png)
![[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12123990.png)
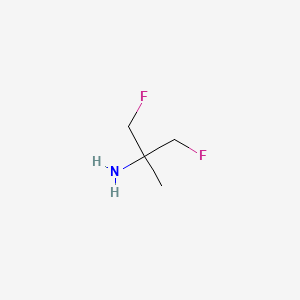
amine](/img/structure/B12124004.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124010.png)

